molecular formula C16H28O B1217015 5-Cyclohexadecen-1-one CAS No. 37609-25-9

5-Cyclohexadecen-1-one

Katalognummer B1217015
CAS-Nummer: 37609-25-9
Molekulargewicht: 236.39 g/mol
InChI-Schlüssel: ABRIMXGLNHCLIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

5-Cyclohexadecen-1-one can be synthesized from cyclododecanone through a series of steps including chlorination, Grignard reaction with vinylmagnesium chloride, rearrangement with aluminum isopropoxide, revinylation with vinylmagnesium chloride, and oxy-Cope rearrangement. Another method involves the preparation from cyclododecane epoxide through vinylation and chromic oxidation. These processes illustrate the complexity and the synthetic versatility of this compound (Suga, Watanabe, Fujita, & Gomi, 1974).

Wissenschaftliche Forschungsanwendungen

Fragrance Ingredient and Toxicology

5-Cyclohexadecen-1-one, as a fragrance ingredient, has been evaluated for its toxicologic and dermatologic properties. It is part of the macrocyclic ketones and derivatives group used in fragrances. The review by McGinty, Letizia, and Api (2011) provides a comprehensive summary of the toxicology and dermatology related to this compound, including its physical properties, acute toxicity, skin irritation, sensitization, elicitation, phototoxicity, and genotoxicity data. This review is part of a broader safety assessment of macrocyclic ketones and derivatives in fragrances (McGinty, Letizia, & Api, 2011).

Synthesis from Cyclododecanone

Watanabe, Suga, Fujita, and Gomi (2007) described a method to synthesize this compound from cyclododecanone. This process involves four steps: chlorination, Grignard reaction with vinylmagnesium chloride, rearrangement with aluminum isopropoxide, revinylation with vinylmagnesium chloride, and oxy-Cope rearrangement (Watanabe, Suga, Fujita, & Gomi, 2007).

Metallic Conductivity

Huang and Kertész (2006) explored the metallic character of the cyclohexyl-substituted spiro-biphenalenyl neutral radical molecular crystal. Their study contradicted the previously suggested Pauli paramagnetism, pointing instead towards a quasi one-dimensional material with a 1-D conducting pathway (Huang & Kertész, 2006).

Gold- and Platinum-Catalyzed Cycloisomerizations

Sun, Conley, Zhang, and Kozmin (2006) developed gold- and platinum-catalyzed cycloisomerizations of 1,5-enynes, which can produce highly functionalized 1,4- and 1,3-cyclohexadienes. This process has potential applications in synthesizing various cyclohexadiene compounds for synthetic applications (Sun, Conley, Zhang, & Kozmin, 2006).

Synthesis of Cyclohexenylnucleosides

Liu, Di Salvo, and Herdewijn (2008) discussed the synthesis of cyclohexenylnucleosides, which have applications in antiviral drug design. The synthesis process they described is crucial for producing enantiomerically pure 5'-hydroxy-4'-hydroxymethyl-2'-cyclohexenylnucleosides and the corresponding CeNA building blocks (Liu, Di Salvo, & Herdewijn, 2008).

Catalytic Hydration of Cyclohexene

Yao, Huang, Lin, and Liu (2020) focused on using deactivated TS-1 as a catalyst for the hydration of cyclohexene to cyclohexanol. Their findings indicate that the deactivated TS-1 is a high-performance catalyst with high activity, selectivity, and stability, offering new insights into catalyst development (Yao, Huang, Lin, & Liu, 2020).

Optically Active Cyclohexenones

Carlone, Marigo, North, Landa, and Jørgensen (2006) presented a method for preparing optically active 2,5-disubstituted-cyclohexen-2-one derivatives, important for pharmaceutical and synthetic chemistry applications. This process involved a one-pot, multi-step approach, including an organocatalytic asymmetric conjugated addition (Carlone, Marigo, North, Landa, & Jørgensen, 2006).

Safety and Hazards

5-Cyclohexadecen-1-one is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating that it is very toxic to aquatic life with long-lasting effects . The precautionary statements include P273 (Avoid release to the environment), P391 (Collect spillage), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Wirkmechanismus

Target of Action

5-Cyclohexadecen-1-one is a macrocyclic synthetic musk . It is primarily used as a fragrance agent , and its primary targets are the olfactory receptors in the nose. These receptors play a crucial role in the sense of smell.

Mode of Action

The compound interacts with its targets (olfactory receptors) by binding to them and triggering a signal transduction pathway. This leads to the perception of a musk scent, with floral, amber, and civet tones .

Pharmacokinetics

As a fragrance agent, it is typically applied topically (eg, in perfumes, cosmetics, and soaps ) and is likely absorbed through the skin. Its distribution, metabolism, and excretion would depend on various factors, including its chemical properties, the formulation in which it is used, and individual physiological differences.

Result of Action

The molecular and cellular effects of this compound’s action result in the perception of a musk scent, with floral, amber, and civet tones . This is due to its interaction with the olfactory receptors and the subsequent signal transduction pathway activation.

Biochemische Analyse

Biochemical Properties

5-Cyclohexadecen-1-one plays a significant role in biochemical reactions, particularly in the fragrance industry. It interacts with various enzymes and proteins involved in olfactory processes. The compound’s musk scent is detected by olfactory receptors, which are G-protein-coupled receptors (GPCRs) located in the nasal epithelium. These receptors bind to this compound, triggering a signal transduction pathway that ultimately leads to the perception of its scent .

Cellular Effects

This compound influences various cellular processes, particularly in olfactory sensory neurons. It binds to olfactory receptors, initiating a cascade of intracellular events that result in the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which then activates protein kinase A (PKA). PKA phosphorylates target proteins, leading to changes in gene expression and cellular metabolism . Additionally, this compound has been shown to affect cell signaling pathways involved in the perception of scent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with olfactory receptors. These receptors, upon binding with the compound, undergo a conformational change that activates the associated G-protein. The activated G-protein then stimulates adenylate cyclase, leading to an increase in cAMP levels. Elevated cAMP levels activate PKA, which phosphorylates various target proteins, resulting in changes in gene expression and cellular responses . This mechanism highlights the compound’s role in olfactory signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, with a boiling point of 341.32°C and a melting point of 53.15°C . Its stability can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can undergo degradation, leading to a decrease in its olfactory potency over time . Additionally, in vitro and in vivo studies have demonstrated that prolonged exposure to the compound can result in adaptive changes in olfactory sensory neurons .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can enhance olfactory sensitivity, while high doses may lead to desensitization of olfactory receptors . In rats, acute oral toxicity studies have demonstrated that the compound has an LD50 greater than 2000 mg/kg body weight, indicating low toxicity at standard dosages . At higher doses, adverse effects such as hemorrhage and bleeding in the abdomen have been observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its biodegradation and biotransformation. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation to form hydroxylated metabolites . These metabolites can undergo further conjugation reactions, leading to their excretion from the body. The metabolic flux of this compound can be influenced by factors such as enzyme activity and the presence of cofactors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . Additionally, specific transporters may facilitate its uptake and distribution within cells. The localization and accumulation of this compound can influence its olfactory potency and duration of action .

Subcellular Localization

This compound is primarily localized in the olfactory sensory neurons, where it interacts with olfactory receptors on the cell membrane . The compound’s lipophilic nature allows it to partition into the lipid bilayer, facilitating its interaction with membrane-bound receptors. Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, influencing its activity and function .

Eigenschaften

IUPAC Name

cyclohexadec-5-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRIMXGLNHCLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)CCCC=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047139
Record name 5-Cyclohexadecen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 5-Cyclohexadecen-1-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

37609-25-9
Record name 5-Cyclohexadecen-1-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Cyclohexadecen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclohexadecen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.681
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1,2-divinylcyclododecan-1-ol (0.125 g, 5.10-4 mol) and mercuric trifluoroacetate (0.215 g) in methylene chloride (4 cc) is kept at a temperature of the order of 20° C. After a reaction time of 1 hour 30 minutes, a solution of sodium borohydride (0.005 g) in 3 N sodium hydroxide solution (0.33 cc) is added to the reaction mixture. The reaction mixture is extracted with methylene chloride (3×10 cc). The organic extracts are dried over magnesium sulphate. After filtration and concentration of the solvent under reduced pressure (20 mm Hg; 2.7 kPa), cyclohexadec-5-en-1-one (0.087 g) is obtained with a yield of 70%.
Quantity
0.125 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric trifluoroacetate
Quantity
0.215 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step Two
Quantity
0.33 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1,2-divinylcyclododecan-1-ol (0.125 g, 5.10-4 mol), lithium trifluoromethanesulphonate (0.080 g) and mercuric trifluoroacetate (0.045 g) in methylene chloride (5 cc) is kept at a temperature of the order of 20° C. for 20 minutes. The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (3×10 cc) and then extracted with methylene chloride (3×10 cc). The organic extracts are dried over magnesium sulphate. After filtration and concentration to dryness under reduced pressure (20 mm Hg; 2.7 kPa), cyclohexadec-5-en-1-one (0.085 g) is obtained with a yield of 69%.
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric trifluoroacetate
Quantity
0.045 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclohexadecen-1-one
Reactant of Route 2
5-Cyclohexadecen-1-one
Reactant of Route 3
5-Cyclohexadecen-1-one
Reactant of Route 4
5-Cyclohexadecen-1-one
Reactant of Route 5
5-Cyclohexadecen-1-one
Reactant of Route 6
5-Cyclohexadecen-1-one

Q & A

Q1: What is a notable characteristic of the synthesis of 5-cyclohexadecen-1-one?

A: The synthesis of this compound can be achieved through a surprisingly direct route. Reacting 2-chlorocyclododecan-1-one with vinylmagnesium chloride in a 1:2 molar ratio yields 1,2-divinylcyclododecan-1-ol, which can then be easily converted to this compound []. This one-step divinylation process is unusual because it doesn't involve a direct displacement of the chlorine atom by the Grignard reagent. Instead, the reaction proceeds through a pinacol-like rearrangement of a vinyl group [].

Q2: What are the primary applications of this compound?

A: this compound is primarily recognized as a fragrance material []. Further research, including a safety assessment by the Research Institute for Fragrance Materials (RIFM), has been conducted on this compound due to its use in fragrances [].

Q3: Where can I find more information about the safety of using this compound in fragrances?

A: The Research Institute for Fragrance Materials (RIFM) has conducted a fragrance ingredient safety assessment specifically for this compound []. This assessment likely includes valuable information on the compound's safety profile in the context of fragrance applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.